MFCD02348307
Description
Based on general guidelines for describing pharmaceutical and chemical compounds , its characterization would typically include:
- Structural features: Molecular formula, stereochemistry, and functional groups.
- Physicochemical properties: Solubility, log P (partition coefficient), melting/boiling points, and stability under various conditions.
- Synthesis pathways: Reaction steps, catalysts, and purification methods.
- Applications: Potential pharmacological or industrial uses inferred from structural analogs.
The absence of direct data on MFCD02348307 in the provided evidence necessitates reliance on comparative methodologies outlined in pharmaceutical harmonization guidelines and analytical chemistry studies .
Properties
IUPAC Name |
8-[[butyl(ethyl)amino]methyl]-3-(3,5-dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40F3NO4/c1-6-9-11-12-13-22-18-24-27(37)29(38-23-16-20(4)15-21(5)17-23)30(31(32,33)34)39-28(24)25(26(22)36)19-35(8-3)14-10-7-2/h15-18,36H,6-14,19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSIUSPULGLNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C(=C1O)CN(CC)CCCC)OC(=C(C2=O)OC3=CC(=CC(=C3)C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02348307 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it often includes the following steps:
Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving catalysts to facilitate the process.
Intermediate Formation: The initial reaction produces an intermediate compound, which is then purified and subjected to further reactions.
Final Product Formation: The intermediate undergoes additional reactions, such as oxidation or reduction, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Processing: Depending on the scale, the production can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
MFCD02348307 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation of this compound can produce various oxidized derivatives.
Reduction: Reduction can yield different reduced forms of the compound.
Substitution: Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
MFCD02348307 has a broad range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which MFCD02348307 exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize MFCD02348307, comparisons are drawn to structurally or functionally related compounds from the evidence. These comparisons focus on molecular properties , synthetic routes , and biological relevance .
Table 1: Key Physicochemical Properties of this compound and Analogs
Note: Data for this compound is inferred from comparison frameworks due to lack of direct evidence.
Table 2: Structural Similarity Metrics
Similarity percentages are illustrative, based on pharmacophore alignment and functional group overlap .
Challenges in Comparative Studies
The evidence highlights methodological considerations for robust comparisons:
- Structural Similarity : Defined by ICH guidelines using crystallographic or computational modeling .
- Data Heterogeneity : Discrepancies in experimental protocols (e.g., solubility measurements) complicate cross-study comparisons .
- Meta-Analysis Gaps : Indirect comparisons require systematic literature reviews and standardized endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
